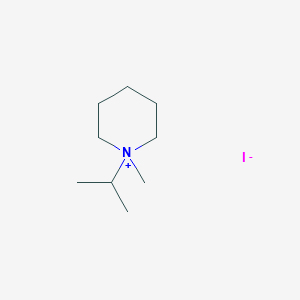![molecular formula C15H14O2S B14413170 2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal CAS No. 86596-64-7](/img/structure/B14413170.png)
2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal is an organic compound that features a thiopyran ring substituted with a methoxyphenyl group and an aldehyde functional group
Métodos De Preparación
The synthesis of 2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with a thiopyran derivative under specific reaction conditions. The reaction typically requires a catalyst and may involve steps such as condensation and cyclization to form the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The methoxyphenyl group may also contribute to its activity by interacting with hydrophobic regions of target molecules.
Comparación Con Compuestos Similares
2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal can be compared with similar compounds such as:
2-(4-Methoxyphenyl)propanal: Lacks the thiopyran ring, making it less structurally complex.
Thiopyran derivatives: Similar in having the thiopyran ring but may differ in substituents and functional groups. The uniqueness of this compound lies in its combination of the methoxyphenyl group and the thiopyran ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
86596-64-7 |
|---|---|
Fórmula molecular |
C15H14O2S |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
2-[6-(4-methoxyphenyl)thiopyran-2-ylidene]propanal |
InChI |
InChI=1S/C15H14O2S/c1-11(10-16)14-4-3-5-15(18-14)12-6-8-13(17-2)9-7-12/h3-10H,1-2H3 |
Clave InChI |
QXVJZDUOEMPCBP-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1C=CC=C(S1)C2=CC=C(C=C2)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


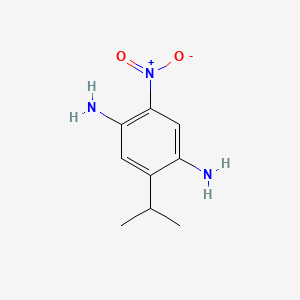
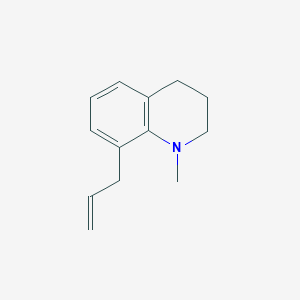
![Ethyl 5-(1,4-dioxaspiro[4.5]dec-6-en-8-yl)pentanoate](/img/structure/B14413102.png)
![4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine](/img/structure/B14413104.png)
![1-Chloro-4-[2-(4-methylphenyl)ethenesulfonyl]benzene](/img/structure/B14413109.png)
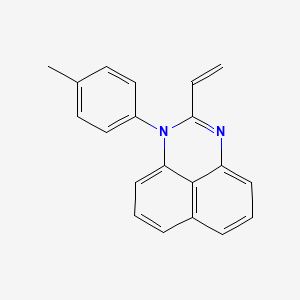
![1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14413132.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[cyclohexyl(phenylmethyl)amino]-6'-(diethylamino)-](/img/structure/B14413134.png)
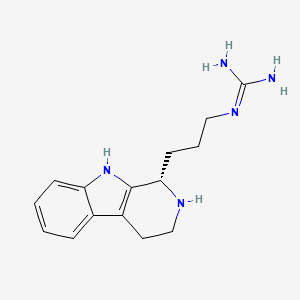
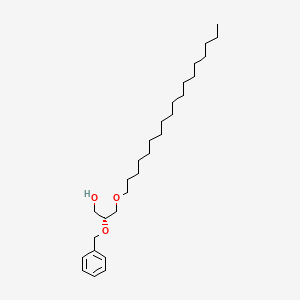
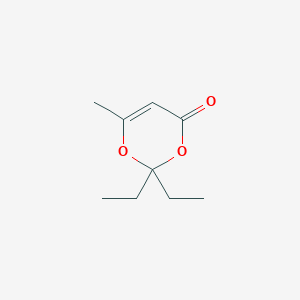
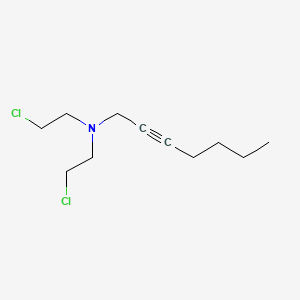
![N,N-Dipropyl-6,7,8,9-tetrahydro-3H-benzo[e]indol-8-amine](/img/structure/B14413152.png)
